REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.O.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:21]2[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=2)=[O:9])[CH:10]=1 |f:3.4.5.6|
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Name
|
|
Quantity
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1500 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
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975 g
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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2.8 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
799 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OCC
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Name
|
|
Quantity
|
973 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
ice
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Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction was stirred for 10 hours at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under vacuum
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Type
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CUSTOM
|
Details
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to give a yellow residue
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Type
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TEMPERATURE
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Details
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the stirred mixture was cooled to −3° C.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature below 4° C
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Type
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STIRRING
|
Details
|
stirred at 4° C. for 1 hour
|
Duration
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1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (10 L×2)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), and brine (10 L×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (1000 g)
|
Type
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CUSTOM
|
Details
|
After removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
the residues were recrystallized from absolute ethanol (3.5 L)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1450 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |